molecular formula C19H20F3NO5S B2991742 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034259-58-8

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2991742
CAS No.: 2034259-58-8
M. Wt: 431.43
InChI Key: GXGVPAALYBXLAS-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule of high interest in early-stage pharmaceutical and chemical research. This compound features a complex structure combining a 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol moiety, a methylene bridge, and a 2-(trifluoromethoxy)benzenesulfonamide group. The presence of the sulfonamide functional group is particularly significant, as it is a common pharmacophore in medicinal chemistry, often contributing to biological activity and molecular recognition by target proteins. Similarly, the trifluoromethoxy substituent is known to enhance properties such as metabolic stability and membrane permeability. Compounds with structural similarities, particularly those containing benzenesulfonamide groups, have been investigated as potent inhibitors of key biological pathways. For instance, research has identified small-molecule benzopyran sulfonamides as inhibitors of the Hypoxia-Inducible Factor (HIF-1) signaling pathway, which is a critical therapeutic target in oncology . While the specific biological target and research applications for this compound require further experimental validation, its sophisticated design makes it a valuable candidate for probe discovery, assay development, and structure-activity relationship (SAR) studies in a controlled research environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO5S/c1-27-14-8-9-15-13(11-14)5-4-10-18(15,24)12-23-29(25,26)17-7-3-2-6-16(17)28-19(20,21)22/h2-3,6-9,11,23-24H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVPAALYBXLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substitutions, as well as a trifluoromethoxy group attached to a benzenesulfonamide moiety. Its molecular formula is C14H19F3N1O4SC_{14}H_{19}F_{3}N_{1}O_{4}S, indicating a significant degree of complexity that may influence its biological interactions.

PropertyValue
Molecular FormulaC14H19F3N1O4S
Molecular Weight355.37 g/mol
Structural FeaturesTetrahydronaphthalene core, hydroxyl, methoxy, trifluoromethoxy groups

Research indicates that this compound acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . These enzymes are responsible for the degradation of endocannabinoids, which play crucial roles in various physiological processes including pain modulation and inflammation. By inhibiting FAAH activity, this compound may enhance endocannabinoid levels in the body, potentially leading to analgesic and anti-inflammatory effects.

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer properties. Similar compounds with naphthalene cores have demonstrated antiproliferative activity against various cancer cell lines. For instance, derivatives of naphthalene have shown selective activity against breast cancer cells (MCF-7), with IC50 values ranging from 3.1 µM to 8.7 µM . The unique combination of functional groups in this compound could enhance its efficacy compared to other naphthalene derivatives.

Neuroprotective Effects

Compounds with similar structural motifs have been studied for their neuroprotective effects. Hydroxy-substituted naphthalenes have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration . The presence of methoxy and hydroxyl groups in this compound may contribute to its antioxidative properties.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of sulfonamide derivatives. For example:

  • Study on FAAH Inhibition : A study highlighted that compounds structurally similar to this compound exhibited significant inhibition of FAAH enzymes. This inhibition resulted in increased levels of endocannabinoids in vitro.
  • Antiproliferative Activity : Another investigation into naphthalene derivatives revealed that certain modifications at the hydroxyl and methoxy positions significantly enhanced their antiproliferative effects against cancer cell lines. The study noted that compounds with trifluoromethyl groups showed improved solubility and bioactivity .

Comparison with Similar Compounds

Key Observations:

Triazole-thiones [7–9] exhibit thione tautomerism, absent in the target compound, which may influence hydrogen-bonding interactions .

Spectral Distinctions :

  • The target’s hydroxy group would show a broad O-H stretch in IR (~3200–3600 cm⁻¹), absent in triazole-thiones and the naphthyl sulfonamide .
  • ¹H NMR : The tetrahydronaphthalene protons in the target compound would display complex splitting patterns distinct from the naphthalene signals in ’s compound (δ 7.20–7.80) .

Synthetic Complexity :

  • The target compound’s tetrahydronaphthalene core likely requires stereoselective synthesis (e.g., Friedel-Crafts or Diels-Alder reactions), contrasting with the triazole-thiones’ straightforward cyclization .

Physicochemical and Stereochemical Considerations

  • Solubility : The hydroxy group in the target may improve aqueous solubility compared to ’s methoxy-substituted analog .
  • Stereochemistry : While ’s compound is enantiomerically pure ([α]D²⁰ +2.5), the target’s tetrahydronaphthalene hydroxy group could introduce chirality, necessitating resolution techniques .

Q & A

Q. What are the key synthetic strategies for preparing benzenesulfonamide derivatives with complex hydroxyl and methoxy substituents?

  • Methodological Answer : Synthesis of structurally analogous sulfonamides (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) involves:
  • Stepwise functionalization : Use of O-benzyl hydroxylamine hydrochloride as a nucleophile, reacted with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under argon at 0°C to minimize side reactions .
  • Purification : Post-reaction, dichloromethane is removed via rotary evaporation, followed by diethyl ether washes and vacuum drying (70°C) to isolate the product as a white solid (89% yield) .
  • Safety : Hazard assessments (e.g., mutagenicity screening via Ames II testing) are critical for intermediates, as some anomeric amides exhibit mutagenicity comparable to benzyl chloride .

Q. How can researchers characterize sulfonamide derivatives using advanced analytical techniques?

  • Methodological Answer :
  • Solid-phase extraction (SPE) : Oasis HLB cartridges preconditioned with methanol are used to extract target analytes from complex matrices (e.g., wastewater). Internal standards (e.g., deuterated BP-3-d5) ensure quantification accuracy .
  • LC-MS/MS : Coupled with formic acid-modified mobile phases for high-resolution separation. Glassware silanization (5% DMDCS) prevents analyte adsorption .
  • Validation : Matrix effects are evaluated by spiking recovery studies in influent/effluent samples to confirm method robustness .

Q. What safety protocols are essential when handling sulfonamide derivatives during synthesis?

  • Methodological Answer :
  • Risk assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011), including evaluations of hazards for reagents like dichloromethane and p-trifluoromethyl benzoyl chloride .
  • Ventilation : Use fume hoods for mutagenic intermediates (e.g., anomeric amides), even if Ames testing shows low mutagenicity .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory during scale-up reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonamide synthesis?

  • Methodological Answer :
  • Temperature control : Maintaining 0°C during acyl chloride addition minimizes decomposition of sensitive intermediates (e.g., hydroxylamine derivatives) .
  • Scaling considerations : On a 125 mmol scale, excess potassium carbonate (2.0 equiv) ensures efficient deprotonation, while argon purging prevents oxidation .
  • Troubleshooting : If yields drop during scale-up, verify stoichiometry of p-trifluoromethyl benzoyl chloride (1.0 equiv) and confirm anhydrous conditions via Karl Fischer titration .

Q. How should researchers address discrepancies in biological activity data for sulfonamide derivatives?

  • Methodological Answer :
  • Assay design : For anticancer activity (e.g., SKBR3 breast cancer cells), use standardized protocols (ATCC cell lines, RPMI1640 medium) and triplicate experiments to reduce variability .
  • Data normalization : Express cell viability relative to controls (e.g., untreated cells) and validate with alternative assays (e.g., apoptosis markers like caspase-3) .
  • Contradiction analysis : If IC50 values conflict between studies, re-evaluate purity (HPLC >95%) and solubility (DMSO stock concentration) of test compounds .

Q. What strategies mitigate mutagenicity risks in sulfonamide-based compounds?

  • Methodological Answer :
  • Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) reduces mutagenic potential by stabilizing reactive intermediates .
  • In silico screening : Use tools like Derek Nexus to predict mutagenicity hotspots before synthesis .
  • Handling protocols : Store mutagenic intermediates at -20°C under argon and limit exposure time during weighing .

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